molecular formula C15H18N4O3 B7050153 methyl (2S,4R)-4-hydroxy-1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]pyrrolidine-2-carboxylate

methyl (2S,4R)-4-hydroxy-1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]pyrrolidine-2-carboxylate

Cat. No.: B7050153
M. Wt: 302.33 g/mol
InChI Key: ZDKTWCXKGIQSDC-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S,4R)-4-hydroxy-1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]pyrrolidine-2-carboxylate is a complex organic compound featuring a pyrrolidine ring, a hydroxy group, and a triazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,4R)-4-hydroxy-1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]pyrrolidine-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of a pyrrolidine derivative with a triazole-containing reagent under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and efficiency. The industrial methods also emphasize the importance of purification steps, such as crystallization or chromatography, to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4R)-4-hydroxy-1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole or pyrrolidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group typically yields a ketone, while reduction of the triazole ring can produce various hydrogenated triazole derivatives.

Scientific Research Applications

Methyl (2S,4R)-4-hydroxy-1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]pyrrolidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a lead compound in drug discovery, particularly for its potential to interact with specific biological targets.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of methyl (2S,4R)-4-hydroxy-1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]pyrrolidine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The triazole moiety is known to bind to specific active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,4R)-4-hydroxy-1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]pyrrolidine-2-carboxylate: shares structural similarities with other pyrrolidine and triazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both a hydroxy group and a triazole moiety. This combination of features allows for unique interactions with biological targets and provides a distinct profile of chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

methyl (2S,4R)-4-hydroxy-1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-22-15(21)13-7-12(20)8-18(13)9-14-16-10-17-19(14)11-5-3-2-4-6-11/h2-6,10,12-13,20H,7-9H2,1H3/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKTWCXKGIQSDC-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1CC2=NC=NN2C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](CN1CC2=NC=NN2C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.